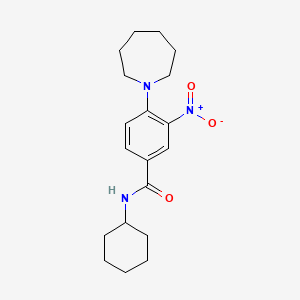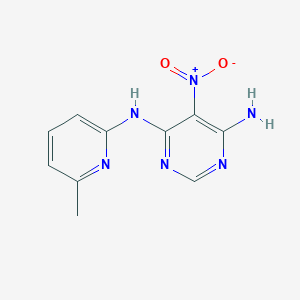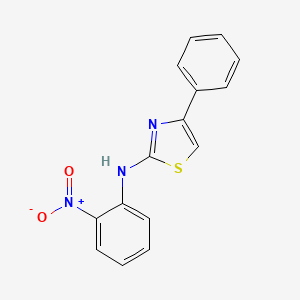
4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide
Vue d'ensemble
Description
4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide, also known as ACNB, is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the cannabinoid CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. ACNB has been the subject of scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide acts as a potent and selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the CB1 receptor, 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide can modulate the activity of the endocannabinoid system, which is involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide can modulate the activity of the endocannabinoid system, which is involved in the regulation of mood, cognition, and reward. 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide has been shown to reduce anxiety-like behavior in animal models and to have antidepressant effects in preclinical studies. 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide has several advantages for laboratory experiments, including its high potency and selectivity for the CB1 receptor, its relatively simple synthesis process, and its potential therapeutic applications in various neurological and psychiatric disorders. However, 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide, including:
1. Further investigation of its mechanism of action and potential therapeutic applications in various neurological and psychiatric disorders.
2. Development of more potent and selective CB1 receptor antagonists based on the structure of 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide.
3. Investigation of the potential use of 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide as a tool for studying the endocannabinoid system and its role in various physiological and pathological processes.
4. Investigation of the potential use of 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide as a therapeutic agent for other diseases, such as cancer and inflammatory disorders.
In conclusion, 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide is a potent and selective antagonist of the CB1 receptor that has potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, but 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide represents a promising target for drug development and research on the endocannabinoid system.
Applications De Recherche Scientifique
4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. Studies have shown that 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide can modulate the endocannabinoid system, which is involved in the regulation of mood, cognition, and reward.
Propriétés
IUPAC Name |
4-(azepan-1-yl)-N-cyclohexyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(20-16-8-4-3-5-9-16)15-10-11-17(18(14-15)22(24)25)21-12-6-1-2-7-13-21/h10-11,14,16H,1-9,12-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLZVVZUYHXOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-yl)-N-cyclohexyl-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(allyloxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136958.png)
![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4136965.png)
![N-{[(2-hydroxyethyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B4136966.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4136987.png)
![ethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4136993.png)
![N-(4-{2-[(2-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4137007.png)
![N-{1-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4137009.png)
![2-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]ethanol](/img/structure/B4137013.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B4137016.png)
![N-[4-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4137023.png)
![2-chloro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4137026.png)
